Bunamiodyl sodium

Descripción

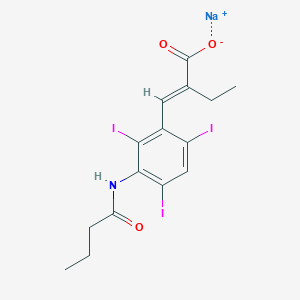

Structure

3D Structure of Parent

Propiedades

Número CAS |

1923-76-8 |

|---|---|

Fórmula molecular |

C15H15I3NNaO3 |

Peso molecular |

660.99 g/mol |

Nombre IUPAC |

sodium;(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoate |

InChI |

InChI=1S/C15H16I3NO3.Na/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22;/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b8-6+; |

Clave InChI |

JNUQEHHAXSHUMD-WVLIHFOGSA-M |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |

SMILES isomérico |

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)[O-])I)I.[Na+] |

SMILES canónico |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)[O-])I)I.[Na+] |

Números CAS relacionados |

1233-53-0 (Parent) |

Sinónimos |

uniodyl buniodyl sodium salt |

Origen del producto |

United States |

Synthetic Chemistry and Analog Development of Bunamiodyl Sodium

Established Synthetic Pathways for Bunamiodyl (B74670) Sodium and Related Tri-iodinated Contrast Agents

Established methods for tri-iodination frequently employ iododichloride salts, such as sodium iodine chloride (NaICl₂), reacting in an aqueous medium with the 5-amino-benzoic acid derivative google.com. This electrophilic aromatic substitution reaction yields the 2,4,6-triiodo-5-amino-benzoic acid core google.com. For instance, amidotrizoic acid, a related tri-iodinated benzoic acid derivative, is synthesized through such multi-step substitution reactions of iodinated benzoic acids solubilityofthings.com. Bunamiodyl sodium, as a member of this chemical family, would likely follow similar principles, involving the strategic introduction of iodine atoms onto a benzoic acid scaffold, followed by the addition of specific side chains to confer desired solubility and pharmacokinetic properties.

Exploration of Novel Synthetic Methodologies for this compound Analogs

The continuous evolution of medical imaging necessitates the development of new contrast agents with enhanced properties, such as lower osmolality, improved water solubility, and reduced toxicity. This pursuit involves exploring novel synthetic methodologies for creating analogs of existing compounds like this compound radiologykey.comnih.govontosight.aimdpi.comnih.gov. Research efforts focus on modifying the side chains attached to the tri-iodinated benzene (B151609) ring to fine-tune these characteristics.

The development of new iodinated contrast agents often involves adapting and optimizing established synthetic routes or devising entirely new chemical strategies. This includes investigating different reagents, catalysts, and reaction conditions to improve yield, purity, and sustainability.

Modern drug discovery and development heavily rely on advanced chemical synthesis techniques to optimize efficiency, scalability, and sustainability. These approaches are directly applicable to the synthesis of contrast agents like this compound and its analogs.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool, enabling better control over reaction parameters such as temperature and residence time. This technology allows for the safe handling of reactive reagents and unstable intermediates, which can be generated and consumed in situ nih.govacs.orgrsc.orgscielo.br. Flow reactors can facilitate reactions that are difficult to manage in traditional batch processes, leading to improved yields and higher purity nih.govacs.orgscielo.br.

Catalysis: The strategic use of catalysts, including metal catalysts and organocatalysts, is crucial for enhancing reaction efficiency, selectivity, and reducing the need for harsh reagents pharmtech.comgoogle.comgoogle.commdpi.com. Catalytic methods can enable milder reaction conditions and minimize waste generation, aligning with green chemistry principles pharmtech.commdpi.com.

Artificial Intelligence (AI) and Design of Experiments (DoE): AI-driven approaches and statistical methods like Design of Experiments (DoE) are increasingly employed to optimize synthesis pathways and reaction conditions preprints.orgacs.org. AI can analyze vast chemical datasets to predict optimal routes, while DoE allows for systematic exploration of reaction parameters (e.g., temperature, concentration, time) to maximize yield and purity preprints.orgacs.org. These computational tools significantly accelerate the optimization process compared to traditional, intuition-based methods acs.org.

Green Chemistry: The principles of green chemistry are integral to modern synthesis, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency pharmafeatures.comunina.it. Applying these principles to contrast agent synthesis can lead to more environmentally friendly and cost-effective production processes.

Precursor Chemistry and Intermediate Compound Analysis in this compound Synthesis

The successful synthesis of this compound and related contrast agents relies heavily on the careful selection and characterization of precursor molecules and intermediate compounds. Precursors, such as derivatives of 5-amino-benzoic acid, are transformed through a series of reactions, with each intermediate requiring rigorous analysis to ensure the quality and purity of the final product google.comportonpharmatech.com.

The characterization of these intermediates is paramount, employing a range of advanced analytical techniques. These methods are essential for confirming the chemical structure, assessing purity, and identifying any potential byproducts or impurities that may arise during the synthetic process portonpharmatech.comeurofins.comamericanpharmaceuticalreview.comijpsjournal.comscispace.com. Preparative liquid chromatography, for example, is frequently utilized for the effective purification of intermediates and final contrast agents, yielding products in gram to kilogram quantities nih.govseplite.com.

Structure Activity Relationship Sar Studies of Bunamiodyl Sodium

Fundamental Principles of Structure-Activity Relationship Elucidation

The core principle of SAR lies in the concept that the biological properties of a chemical compound are directly related to its molecular structure. collaborativedrug.com Elucidating these relationships involves systematically modifying parts of a lead compound's structure and observing the resulting changes in its biological or pharmacological effects. nih.govnih.gov This process allows researchers to identify the key chemical features, known as pharmacophores, that are responsible for the desired activity.

Key aspects of SAR elucidation include:

Identification of the Active Moiety: Determining the core structure essential for biological activity.

Influence of Substituents: Analyzing how different functional groups and their positions on the core structure affect activity, solubility, and binding characteristics. msu.edu

Stereochemical Considerations: Assessing the impact of the three-dimensional arrangement of atoms on the interaction with biological targets.

Physicochemical Properties: Correlating properties like lipophilicity, electronic charge distribution, and molecular size with the compound's behavior in the body. nih.gov

By understanding these relationships, chemists can rationally design new analogs with improved efficacy, better targeting, or other desirable properties. nih.gov

Investigation of Aromatic Ring Substituents and Biological Interactions

The structure of bunamiodyl (B74670), 3-(3-Butyrylamino-2,4,6-triiodophenyl)-2-ethylacrylic acid, is centered on a heavily substituted aromatic ring. This ring and its substituents are pivotal to its function as a contrast agent. The key substituents are:

A Tri-iodinated Phenyl Ring: The three iodine atoms at positions 2, 4, and 6 are fundamental to the molecule's radiopacity, which is essential for radiographic visualization. oup.com

An N-acylated Amino Group: Located at position 3, the 3-butyrylamino group is a critical determinant of the molecule's interaction with transport proteins.

An Acrylic Acid Side Chain: The 2-ethylacrylic acid group at position 1 provides a site for salt formation (becoming bunamiodyl sodium) and influences the molecule's solubility and excretion pathway.

| Structural Feature of Bunamiodyl | Position on Phenyl Ring | Primary Role in Biological Activity |

|---|---|---|

| 2-Ethylacrylic acid Side Chain | 1 | Influences hydrophilicity, solubility, and biliary excretion. |

| Iodine Atoms | 2, 4, 6 | Provide radiopacity for X-ray contrast. Contribute to high molecular weight and lipophilicity. |

| Butyrylamino Group | 3 | Modulates binding to serum albumin and hepatocyte transport proteins. |

The biological behavior of cholecystographic agents like bunamiodyl is governed by a delicate balance between hydrophobic (lipophilic) and hydrophilic properties. libretexts.org

Hydrophobic Character: The large, tri-iodinated benzene (B151609) ring gives the bunamiodyl molecule a significant hydrophobic character. This lipophilicity is crucial for its absorption from the gastrointestinal tract and for its high-affinity binding to serum albumin, which acts as a carrier protein in the bloodstream. oup.com

Hydrophilic Character: The carboxylic acid group on the acrylic acid side chain provides a necessary hydrophilic moiety. libretexts.org This group is ionized at physiological pH, which increases the water solubility of the compound, a critical factor for its transport in the blood and ultimate excretion into the bile.

This amphipathic nature—possessing both hydrophobic and hydrophilic regions—is a hallmark of oral cholecystographic agents, enabling them to navigate from the gut to the bloodstream and finally to the liver for uptake and biliary secretion.

In the class of tri-iodinated benzoic acid derivatives used as contrast media, substituents are typically found at the 3 and 5 positions of the benzene ring. However, bunamiodyl's structure is based on a 2,4,6-tri-iodinated aniline (B41778) core, with a key substituent at position 3 (the butyrylamino group) and no substituent at position 5. The activity of bunamiodyl is therefore critically dependent on the nature of the substituents at positions 1 and 3.

The interaction with serum albumin is a crucial step in the transport of the contrast agent to the liver. Studies on related compounds have shown that specific binding sites exist on human serum albumin (HSA). nih.gov The nature of the substituent at position 3 significantly influences this binding. For instance, the presence of an amino group, as in bunamiodyl and the related compound iopanoic acid, facilitates strong, reversible binding to HSA. This binding is essential for preventing rapid renal excretion and ensuring efficient delivery to the liver. nih.govnih.gov

Structural Modifications and Their Impact on Pharmacological Properties in Chemical Research

In chemical research, systematic structural modifications of a lead compound are performed to probe its SAR and develop improved analogs. mdpi.comnih.gov For a molecule like bunamiodyl, several modifications could be envisioned to alter its pharmacological properties:

Altering the N-Acyl Chain: Changing the length or branching of the butyryl group (a four-carbon chain) on the position 3 amino group would modify the compound's lipophilicity. A longer chain might increase albumin binding and hepatocyte uptake, whereas a shorter chain could decrease it.

Modifying the Acrylic Acid Side Chain: Alterations to the ethyl group on the acrylic acid side chain at position 1 could impact the molecule's conformation and its interaction with transport proteins. For example, replacing the ethyl group with a larger or smaller alkyl group could fine-tune its binding affinity and transport efficiency. libretexts.org

Changing the Amino Group: Replacing the secondary amide with other functional groups could drastically alter the electronic properties and hydrogen-bonding capabilities of the molecule, leading to significant changes in its biological interactions. nih.gov

Each modification would necessitate re-evaluation of the compound's properties to determine the effect on its performance as a cholecystographic agent. libretexts.org

Comparing bunamiodyl with structurally similar agents is highly instructive for understanding SAR. Iopanoic acid and iophenoxic acid are two such important comparators. All three share the same tri-iodinated aromatic core but differ in the substituents at positions 1 and 3.

Iopanoic Acid: Features an amino group at position 3 and an ethylpropanoic acid side chain at position 1. Its structure is very similar to bunamiodyl, and it also functions as an effective oral cholecystographic agent. oup.comnih.gov

Iophenoxic Acid: Is identical to iopanoic acid except for a hydroxyl (-OH) group at position 3 instead of an amino (-NH2) group. This seemingly minor change has a profound biological consequence. Iophenoxic acid binds with extremely high affinity to serum albumin, leading to a biological half-life of several years, compared to weeks for iopanoate. nih.gov This demonstrates the critical role of the position 3 substituent in modulating protein binding.

This comparison highlights that the hydrogen-bonding capability and electronic nature of the group at position 3 are paramount in determining the binding affinity to serum albumin, which in turn dictates the compound's pharmacokinetic profile.

| Compound | Substituent at Position 1 | Substituent at Position 3 | Key Pharmacokinetic Feature |

|---|---|---|---|

| Bunamiodyl | -CH=C(C₂H₅)COOH | -NH-CO-(CH₂)₂CH₃ | Effective biliary excretion for cholecystography. |

| Iopanoic Acid | -CH₂-CH(C₂H₅)COOH | -NH₂ | Strong but reversible albumin binding; half-life of weeks. nih.gov |

| Iophenoxic Acid | -CH₂-CH(C₂H₅)COOH | -OH | Extremely tight albumin binding; half-life of years. nih.gov |

Modern drug discovery and chemical research heavily utilize computational methods to investigate SAR. nih.gov For bunamiodyl and its analogs, these approaches can provide valuable insights and guide the synthesis of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to build mathematical relationships between chemical structure and biological activity. nih.gov For a series of bunamiodyl analogs, a QSAR model could be developed to predict properties like albumin binding affinity or hepatocyte uptake efficiency based on calculated molecular descriptors (e.g., logP for lipophilicity, molar refractivity for size, and electronic parameters).

Molecular Docking: This technique could be used to simulate the binding of bunamiodyl analogs to target proteins, such as specific binding sites on serum albumin or hepatic transport proteins. These simulations can help visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding affinity of novel structures, thereby prioritizing which analogs to synthesize and test experimentally. mdpi.com

While specific computational studies on this compound are not extensively reported in the literature, the application of these in silico tools represents a powerful strategy for exploring the SAR of this and other cholecystographic agents in a more efficient and targeted manner. nih.gov

Biochemical and Mechanistic Investigations of Bunamiodyl Sodium

Elucidation of Hepatic Uptake Mechanisms in Vitro

The uptake of Bunamiodyl (B74670) sodium into hepatocytes involves specific interactions with cellular systems, influenced by its physicochemical properties and binding affinities.

Role of Serum Protein Binding in Hepatocyte Transport

Bunamiodyl sodium, characterized by a tri-iodinated benzene (B151609) ring, possesses a chemical structure that facilitates its interaction with biological macromolecules. A critical feature is the absence of a substituent at position 5 on its aromatic ring, which enables it to bind effectively to serum albumin. nih.gov This binding to albumin is considered a significant factor in promoting the preferential uptake of this compound by hepatocytes. nih.gov

Competitive Binding Studies with Endogenous Substrates

In vitro research has identified specific hepatic cytoplasmic protein fractions, notably fraction Z, that are instrumental in the transport of organic anions. nih.govjci.org Studies have demonstrated that this compound competes with endogenous substrates such as bilirubin (B190676) and sulfobromophthalein (B1203653) (BSP) for binding to these protein fractions, particularly protein Z. nih.govjci.orgcore.ac.uk This competitive binding suggests that this compound utilizes cellular uptake mechanisms that are also employed by naturally occurring organic anions, indicating a shared pathway for hepatic entry. nih.govjst.go.jp

Molecular Interactions with Biological Macromolecules in Research Models

Investigations into the molecular interactions of this compound have focused on its binding to specific hepatic macromolecules. nih.govjci.orgdntb.gov.ua Two key cytoplasmic protein fractions within liver cells, designated Y and Z, have been isolated and shown to bind a range of organic anions, including BSP, bilirubin, and indocyanine green (ICG). nih.govjci.org this compound exhibits competitive binding with bilirubin and BSP for association with protein Z. nih.govjci.org These protein fractions are recognized for their significant role in facilitating the transfer of organic anions from the plasma into liver cells, thereby serving as valuable tools for elucidating hepatic uptake mechanisms. nih.govjci.org

Mechanistic Studies of Glucuronide Conjugation Pathways

This compound undergoes metabolic transformation, primarily through glucuronide conjugation, a process that shares similarities with the metabolic fate of bilirubin.

Comparison with Bilirubin Metabolic Pathways

This compound is metabolized via Phase II reactions, predominantly through glucuronide conjugation. nih.govsci-hub.se This metabolic pathway is analogous to that of bilirubin, an endogenous organic anion. nih.govwikipedia.org Both this compound and bilirubin are conjugated with glucuronic acid, a reaction catalyzed by uridine (B1682114) diphosphate–glucuronyltransferase (UGT) enzymes in the liver. wikipedia.orgtaylorandfrancis.commdpi.comyoutube.com This conjugation process enhances the water solubility of both compounds, which is a crucial step for their subsequent excretion into the bile. nih.govwikipedia.orgtaylorandfrancis.commdpi.comyoutube.comabdn.ac.uk The shared metabolic pathway underscores conserved mechanisms for the hepatic processing and elimination of these types of anionic compounds.

Metabolism Studies of Bunamiodyl Sodium in Preclinical Models

In Vitro Metabolic Stability Assessment Using Subcellular Fractions and Cell Lines

Metabolic stability is a critical parameter assessed early in drug discovery, defined as the susceptibility of a compound to biotransformation. nih.govspringernature.com These studies measure the rate of disappearance of the parent compound over time when incubated with a metabolically active system. springernature.com This provides an estimate of a compound's intrinsic clearance, which is essential for predicting its in vivo hepatic clearance and potential for accumulation. nih.gov

Liver microsomes are vesicles of the endoplasmic reticulum isolated from liver tissue. mercell.com They are a widely used in vitro tool because they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily responsible for Phase I oxidative metabolism, and UDP-glucuronosyltransferases (UGTs), which mediate Phase II glucuronidation. mercell.com For a compound like Bunamiodyl (B74670) sodium, whose structure contains a carboxylic acid, the primary metabolic pathway is expected to be glucuronide conjugation.

In a typical assay, Bunamiodyl sodium would be incubated with liver microsomes from different species (e.g., rat, dog, human) in the presence of the necessary cofactor for glucuronidation, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). bioivt.com Samples are taken at various time points, the reaction is stopped, and the remaining concentration of this compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate parameters like the in vitro half-life (T½) and intrinsic clearance (Clint).

Table 1: Illustrative Setup for a Liver Microsomal Stability Assay for this compound

| Component | Description | Purpose |

|---|---|---|

| This compound | Test compound, typically at a low concentration (e.g., 1 µM). | Substrate for the metabolic enzymes. |

| Liver Microsomes | Vesicles containing Phase I and Phase II enzymes (e.g., 0.5 mg/mL protein). | Source of metabolic enzymes (CYPs, UGTs). |

| Phosphate Buffer | Maintains physiological pH (e.g., pH 7.4). | Provides a stable environment for the enzymatic reaction. |

| UDPGA (Cofactor) | Uridine 5'-diphospho-glucuronic acid. | Essential cosubstrate for UGT-mediated glucuronidation. |

| NADPH (Cofactor) | Nicotinamide adenine (B156593) dinucleotide phosphate. | Essential cosubstrate for CYP-mediated Phase I oxidation. Included to assess all potential pathways. |

| Acetonitrile | Organic solvent. | Used to stop the enzymatic reaction at specific time points by precipitating proteins. |

Hepatocytes, or liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes (both Phase I and Phase II), cofactors, and drug transporters in a physiologically relevant cellular environment. nih.govresearchgate.net This allows for a more comprehensive assessment of a compound's metabolic fate, including the interplay between metabolism and transport processes, which is crucial for compounds excreted into the bile. researchgate.net

In hepatocyte-based assays, this compound would be incubated with suspensions or plated cultures of cryopreserved hepatocytes. Similar to microsomal studies, the disappearance of the parent compound is monitored over time. Hepatocyte models are particularly valuable for confirming the metabolic pathways identified in simpler systems like microsomes and for providing a more accurate prediction of in vivo clearance, as they account for cellular uptake and efflux. nih.govresearchgate.net

Table 2: Comparison of In Vitro Systems for this compound Metabolism Studies

| Feature | Liver Microsomes | Hepatocytes |

|---|---|---|

| Enzyme Complement | Mainly CYPs and UGTs. Lacks cytosolic enzymes like sulfotransferases. | Contains a full range of Phase I, Phase II enzymes, and cofactors. |

| Cellular Structure | Subcellular fraction (vesicles). | Intact cells with functional membranes and transporters. |

| Predictive Power | Good for CYP and UGT-mediated clearance. May be less accurate if transport is rate-limiting. | Considered more predictive of in vivo hepatic clearance due to integrated processes. |

| Complexity & Cost | Relatively simple, cost-effective, and amenable to high-throughput screening. | More complex, expensive, and labor-intensive. |

Identification and Characterization of this compound Metabolites In Vitro

Metabolite identification is the process of determining the chemical structures of the products formed from a parent drug after biotransformation. nih.gov This is critical for understanding clearance pathways and identifying any potentially pharmacologically active or toxic metabolites.

Drug metabolism is broadly categorized into two phases. wikipedia.org

Phase I Reactions: These are functionalization reactions that introduce or expose a polar group on the parent compound, typically through oxidation, reduction, or hydrolysis. wikipedia.org Cytochrome P450 enzymes are the primary drivers of these reactions. nih.gov For this compound, minor Phase I metabolism, such as hydroxylation on the aromatic ring, could potentially occur.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent drug or a Phase I metabolite. wikipedia.orgnih.gov This process significantly increases the molecule's water solubility and molecular weight, facilitating its excretion from the body, often into bile or urine. wikipedia.org

The predominant metabolic pathway for this compound is Phase II glucuronidation. wikipedia.orgnih.gov The carboxylic acid moiety of the Bunamiodyl molecule serves as a substrate for UGT enzymes, which catalyze the covalent attachment of glucuronic acid. nih.gov This reaction forms an acyl glucuronide , a highly water-soluble conjugate that is readily transported into the bile for elimination. nih.govnih.gov

Table 3: Expected Metabolic Transformations of this compound

| Metabolic Phase | Reaction Type | Enzyme Family | Expected Metabolite of Bunamiodyl |

|---|---|---|---|

| Phase I (Minor) | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Hydroxy-Bunamiodyl |

| Phase II (Major) | Conjugation (Glucuronidation) | UDP-Glucuronosyltransferase (UGT) | Bunamiodyl acyl-glucuronide |

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug. In these studies, a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is incorporated into the structure of the parent drug molecule. When a mixture of the labeled and unlabeled compound is incubated in an in vitro system, the drug and all its subsequent metabolites will appear as unique "doublets" in a mass spectrometer analysis, separated by a specific mass difference corresponding to the incorporated isotope(s). This distinctive isotopic signature allows for the rapid and unambiguous detection of all drug-related material in a complex biological sample, distinguishing them from endogenous matrix components and simplifying the process of structural elucidation.

Interspecies Comparative Metabolism in Research Animals

Preclinical safety and toxicity studies are conducted in animal species (e.g., rats, dogs) to predict potential risks in humans. However, significant differences in drug metabolism can exist between species, which can affect a drug's efficacy and toxicity profile. nih.gov Therefore, it is essential to compare the metabolic profiles of a drug candidate across different species, including humans, to select the most appropriate animal model for toxicological testing—one that metabolizes the drug in a way that is most similar to humans. nih.govresearchgate.net

For this compound, in vitro studies would compare its metabolism in liver microsomes and hepatocytes from rats, dogs, and humans. The key points of comparison would be:

Rate of Metabolism: Comparing the intrinsic clearance values across species to see if the compound is cleared slowly or rapidly.

Metabolic Pathways: Identifying whether the same metabolites are formed and if the primary metabolite (Bunamiodyl acyl-glucuronide) is dominant in all species.

Significant interspecies differences are known to exist in the expression and activity of CYP and UGT enzyme isoforms. nih.gov Such comparative studies would reveal if, for example, dogs metabolize this compound much faster or slower than humans, or if rats produce a unique metabolite not seen in other species. This information is critical for the proper interpretation of toxicology data and its extrapolation to human risk assessment.

Table 4: Illustrative Interspecies Comparison of this compound In Vitro Clearance

| Species | In Vitro System | Hypothetical Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolite Identified |

|---|---|---|---|

| Rat | Liver Microsomes | 45 | Bunamiodyl acyl-glucuronide |

| Dog | Liver Microsomes | 15 | Bunamiodyl acyl-glucuronide |

| Human | Liver Microsomes | 30 | Bunamiodyl acyl-glucuronide |

This table contains hypothetical data for illustrative purposes.

Analytical Methodologies for Bunamiodyl Sodium Research

Chromatographic Techniques in Bunamiodyl (B74670) Sodium Analysis

Chromatography is a powerful separation technique that divides components of a mixture based on their differential distribution between a stationary phase and a mobile phase. In the context of pharmaceutical analysis, these techniques are indispensable for assessing purity, identifying impurities, and quantifying the compound of interest.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis, widely adopted for its versatility, sensitivity, and resolution nih.govnjlabs.comopenaccessjournals.comwikipedia.org. It is employed for a range of applications, including the separation, identification, and quantification of APIs and their impurities njlabs.com. The technique utilizes a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. Differences in the affinity of sample components for the stationary and mobile phases lead to their separation.

Typical HPLC applications relevant to compounds like Bunamiodyl sodium include:

Impurity Profiling: Identifying and quantifying trace impurities that may arise during synthesis or storage njlabs.com.

Stability Studies: Monitoring the degradation of this compound under various stress conditions (e.g., heat, light, pH) by analyzing the formation of degradation products over time njlabs.com.

Method Development and Validation: Establishing and validating analytical methods to ensure they are specific, accurate, precise, and robust for routine quality control njlabs.com.

Table 1: Typical HPLC Parameters for Pharmaceutical Analysis

| Parameter | Description | Example Value/Setting |

| Column Type | Stationary phase material (e.g., C18, C8, Phenyl) | C18 reversed-phase column |

| Mobile Phase | Composition of solvents (e.g., water, acetonitrile, methanol, buffers) | Acetonitrile/Water gradient with buffer |

| Flow Rate | Rate at which the mobile phase passes through the column | 1.0 mL/min |

| Column Temperature | Temperature maintained for optimal separation | 25-30 °C |

| Detection Wavelength | Wavelength used by the detector (e.g., UV-Vis, PDA) | Specific wavelength based on analyte's chromophore |

| Injection Volume | Volume of sample injected onto the column | 10-20 µL |

| Retention Time | Time taken for an analyte to elute from the column | Varies based on analyte and conditions (e.g., 5-15 min) |

| Peak Area | Proportional to the concentration of the analyte | Quantitative measure for assay and impurity levels |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds funaab.edu.ngmeasurlabs.com. For compounds that are not inherently volatile, such as many pharmaceutical substances, derivatization techniques are often employed to convert them into volatile derivatives that can be analyzed by GC americanpeptidesociety.org. While HPLC is generally preferred for non-volatile or thermally labile compounds, GC can be valuable for specific applications, such as analyzing volatile impurities or residual solvents in pharmaceutical products measurlabs.com.

Potential GC applications in the analysis of a compound like this compound might include:

Analysis of Volatile Impurities: Detecting and quantifying volatile organic compounds (VOCs) or residual solvents that may be present in the drug substance or formulation measurlabs.com.

Analysis of Derivatized Analytes: If this compound or its degradation products can be chemically modified to become volatile, GC could be used for their analysis. However, this is less common for complex organic molecules compared to HPLC americanpeptidesociety.org.

Table 2: Typical GC Parameters for Volatile Analysis

| Parameter | Description | Example Value/Setting |

| Column Type | Stationary phase (e.g., capillary column with various coatings) | Capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Inert gas used to transport the sample through the column | Helium, Nitrogen, Hydrogen |

| Injector Type | Method of introducing the sample into the heated column | Split/Splitless injector |

| Oven Temperature | Programmed temperature ramp to elute compounds based on boiling point | Isothermal or temperature-programmed (e.g., 50-250 °C) |

| Detector Type | Device to detect eluted compounds (e.g., Flame Ionization Detector - FID) | FID, Mass Spectrometer (GC-MS) |

| Retention Time | Time taken for a volatile compound to elute | Varies based on volatility and column interaction |

Advanced Separation Techniques (e.g., Two-Dimensional Chromatography)

Advanced separation techniques, such as two-dimensional chromatography (e.g., GC×GC, LC×LC), offer enhanced separation power by combining two different separation mechanisms orthogonally nih.govwww.csiro.aumdpi.com. These methods are particularly useful for analyzing highly complex samples where conventional one-dimensional chromatography may not provide sufficient resolution.

While specific applications of two-dimensional chromatography for this compound are not detailed in the provided literature, these techniques are generally applied in pharmaceutical research for:

Resolving Complex Mixtures: Separating co-eluting compounds that might otherwise be indistinguishable in a single chromatographic dimension.

Comprehensive Characterization: Providing a more detailed profile of a sample, including the identification of minor components or isomers that are difficult to resolve by standard methods mdpi.com.

Increased Sensitivity: By focusing separation power, these techniques can sometimes lead to improved detection limits for specific analytes.

Spectrometric Techniques in this compound Characterization

Spectrometric techniques provide information about the molecular structure, functional groups, and mass of a compound. They are often coupled with chromatographic methods (hyphenated techniques) or used independently for detailed characterization.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions, which provides detailed structural information and aids in compound identification and elucidation lcms.czplos.orgnih.gov.

Key applications of MS and MS/MS in pharmaceutical analysis, applicable to this compound, include:

Molecular Weight Determination: Confirming the exact molecular mass of this compound.

Structural Elucidation: Analyzing fragmentation patterns to understand the structure of the molecule and identify potential impurities or degradation products lcms.cznih.gov.

Confirmation of Identity: Using MS/MS to generate a unique fragmentation fingerprint for definitive identification.

Quantification: Often coupled with HPLC (LC-MS/MS), it offers high sensitivity and selectivity for quantifying analytes in complex matrices nih.gov. Sodium adducts ([M+Na]⁺) are commonly observed, especially with electrospray ionization (ESI), and can be utilized for quantification or structural analysis nih.govchromforum.orgspectroscopyonline.com.

Table 3: Typical MS/MS Parameters and Data

| Parameter | Description | Example Data/Setting |

| Ionization Method | Technique used to ionize the analyte (e.g., ESI, APCI, MALDI) | Electrospray Ionization (ESI) |

| Precursor Ion | The intact molecule ion selected for fragmentation | [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodiated molecule) |

| Fragmentation Energy | Energy applied to break down the precursor ion | Collision-induced dissociation (CID) energy |

| Product Ions | Fragment ions generated from the precursor ion | Characteristic fragments revealing structural features (e.g., specific functional groups) |

| m/z Ratio | Mass-to-charge ratio of ions | Precise mass measurement for elemental composition |

| Multiple Reaction Monitoring (MRM) | Monitoring specific precursor-to-product ion transitions for highly selective quantification | e.g., monitoring 812 → 147 for a specific PCOOH isomer nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of molecules by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C rsc.orgmdpi.comscielo.brcuny.eduiapchem.org. It reveals the connectivity of atoms, the types of chemical bonds, and the spatial arrangement of atoms within a molecule.

Key NMR applications for compound characterization include:

Structural Elucidation: Determining the complete structure of this compound, including stereochemistry, by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) from 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) rsc.orgmdpi.comscielo.br.

Purity Assessment: Identifying and quantifying impurities by detecting signals not attributable to the main compound. Quantitative NMR (qNMR) can be used for precise concentration measurements iapchem.org.

Confirmation of Identity: Comparing the obtained NMR spectra with reference spectra for definitive identification.

Physicochemical Property Determination: Assessing properties like solubility and pKa by observing spectral changes with varying conditions iapchem.org.

Infrared (IR) Spectroscopy , also known as vibrational spectroscopy, measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds vscht.czhilarispublisher.comuhcl.edu. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying these groups within a molecule.

Key IR applications include:

Functional Group Identification: Detecting the presence of specific functional groups in this compound, such as carbonyls, hydroxyls, amines, or aromatic rings, based on their characteristic absorption bands vscht.czuhcl.eduspectroscopyonline.com.

Compound Identification: Comparing the IR spectrum of a sample to a reference spectrum of a known compound. The unique pattern of absorption bands serves as a molecular fingerprint vscht.czhilarispublisher.comuhcl.edu.

Purity Analysis: Identifying the presence of impurities by the appearance of unexpected absorption bands in the spectrum.

Solid-State Characterization: Analyzing the vibrational modes of molecules in solid forms, which can be influenced by crystal packing and polymorphism.

Table 4: Characteristic IR Absorption Bands for Common Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H (alcohol/acid) | 3200-3600 | Broad band for alcohols, sharper for acids (often with C=O stretch) |

| C-H (alkane) | 2850-3000 | Stretching vibrations |

| C-H (alkene/aromatic) | >3000 | Slightly higher frequencies than alkanes |

| C=O (carbonyl) | 1650-1750 | Strong absorption; position depends on type (ketone, ester, acid, amide) |

| C=C (alkene) | 1620-1680 | Moderate band |

| C=C (aromatic) | 1450-1600 | Multiple bands due to ring vibrations |

| C-O (ether/alcohol) | 1000-1300 | Strong bands; position varies with structure |

| C-H (bending) | 1350-1470 | Various bending modes |

Table 5: Representative NMR Data Points for Structural Analysis

| Spectroscopic Technique | Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H NMR | ¹H | 0.5 - 10.0 | Number of different proton environments, their relative numbers (integration), and neighboring proton information (splitting) |

| ¹³C NMR | ¹³C | 0 - 220 | Number of different carbon environments, types of carbon atoms (e.g., sp³, sp², sp, carbonyl) |

| 2D COSY | ¹H-¹H | N/A | Connects coupled protons, revealing ¹H-¹H spin-spin coupling relationships |

| 2D HSQC | ¹H-¹³C | N/A | Directly correlates protons to the carbons they are attached to |

| 2D HMBC | ¹H-¹³C | N/A | Correlates protons to carbons separated by two or three bonds, useful for long-range connectivity |

Q & A

Q. What are the standard protocols for synthesizing Bunamiodyl sodium in laboratory settings, and how can reaction yields be optimized?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions under controlled pH and temperature. Key steps include:

Precursor preparation : Reacting iodinated aromatic compounds with sodium hydroxide under anhydrous conditions .

Purification : Using recrystallization in ethanol-water mixtures to isolate the compound.

Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for iodide-to-sodium hydroxide) and monitoring reaction kinetics via UV-Vis spectroscopy.

- Data Consideration : Tabulate yield percentages against variables like temperature (25°C vs. 40°C) and solvent polarity to identify optimal conditions.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Quantify purity using a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm detection. Ensure retention time consistency (±0.1 min) across replicates .

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C spectra; compare chemical shifts with reference databases (e.g., 7.3 ppm for aromatic protons) .

- Elemental Analysis : Verify sodium content (±0.5% deviation from theoretical values) .

Q. How can researchers assess this compound’s stability under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer : Design accelerated stability studies:

Light Exposure : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours; monitor degradation via TLC .

Humidity Testing : Store samples at 75% relative humidity (25°C) for 30 days; measure mass changes and purity loss .

- Data Interpretation : A >5% degradation threshold indicates instability, necessitating formulation adjustments (e.g., desiccants or opaque packaging).

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interactions with biological systems (e.g., protein binding or membrane permeability)?

- Methodological Answer :

- In Vitro Binding Assays : Use fluorescence quenching to measure binding affinity with serum albumin. Calculate Stern-Volmer constants and correlate with molecular docking simulations .

- Permeability Studies : Employ Caco-2 cell monolayers; quantify apical-to-basolateral transport using LC-MS/MS. Normalize results with control compounds (e.g., propranolol for high permeability) .

- Ethical Considerations : Adhere to IRB protocols for biological sample usage, including informed consent documentation for human-derived materials .

Q. How can contradictory data in existing literature on this compound’s pharmacokinetic properties be resolved?

- Methodological Answer :

- Systematic Review : Aggregate data from PubMed and Scopus using PRISMA guidelines. Exclude studies with non-validated assays or incomplete metadata .

- Meta-Analysis : Apply random-effects models to account for inter-study variability. Stratify results by dosage (e.g., 10 mg/kg vs. 50 mg/kg) and administration routes (oral vs. IV) .

- Sensitivity Analysis : Identify outliers using Cook’s distance (>0.5) and reassess experimental conditions (e.g., pH or solvent mismatches) .

Q. What computational modeling approaches are validated for predicting this compound’s reactivity and degradation pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level; simulate hydrolysis pathways under acidic/alkaline conditions .

- Machine Learning : Train models on existing degradation data (e.g., Arrhenius parameters) to predict shelf-life under novel storage conditions .

- Validation : Cross-check computational results with empirical LC-MS data on degradation byproducts (e.g., iodinated fragments) .

Data Management and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility and compliance with FAIR principles?

- Methodological Answer :

- Metadata Standards : Include raw data files (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo, tagged with DOI identifiers .

- Protocol Details : Specify equipment calibration records (e.g., pH meter tolerance ±0.01) and batch numbers for reagents .

- Code Sharing : Publish analysis scripts (e.g., Python/R for statistical models) on GitHub with version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.